Vorasidenib (AG-881) is a first-in-class, orally administered, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) enzymes. [] It is classified as a targeted therapy and plays a significant role in scientific research for its potential to treat mIDH1/2-driven cancers, particularly low-grade gliomas (LGG). [, , , ] Vorasidenib's unique ability to penetrate the blood-brain barrier makes it a valuable tool for studying brain cancers. [, ] It is currently in clinical development and has shown promising results in clinical trials. [, , ]
The synthesis of Vorasidenib involves several intricate steps, beginning with the formation of a triazine core. Key steps include:
The industrial production of Vorasidenib requires optimization for high yield and purity, with strict control over reaction conditions to ensure consistency .
Vorasidenib can undergo several chemical reactions:
Vorasidenib features a complex molecular structure characterized by its triazine core and various functional groups that enhance its biological activity. The compound's binding affinity to mutant IDH proteins has been elucidated through cocrystal structures, revealing interactions that stabilize the inhibitor within the active site. The specific interactions include hydrogen bonds and van der Waals contacts with key residues in the IDH enzymes .
The structural formula can be represented as follows:
Vorasidenib participates in various chemical reactions that modify its structure and potentially enhance its therapeutic efficacy:
Vorasidenib acts primarily by selectively inhibiting mutant forms of IDH1 and IDH2 enzymes. The inhibition leads to a significant reduction in 2-HG levels, which are associated with tumorigenesis in IDH-mutant cancers. The pharmacokinetics indicate that Vorasidenib is administered orally once daily in cycles, allowing for sustained action against tumor growth .
The drug's mechanism involves interfering with cellular metabolism pathways where mutant IDH enzymes convert isocitrate to alpha-ketoglutarate. This disruption not only lowers 2-HG levels but also impacts downstream metabolic processes critical for tumor cell survival .
Vorasidenib is primarily researched for its therapeutic potential in treating gliomas associated with IDH mutations. Its ability to penetrate the blood-brain barrier makes it an attractive candidate for targeting brain tumors specifically. Ongoing studies focus on evaluating its efficacy in clinical settings, particularly concerning patient outcomes related to IDH-mutant gliomas . Additionally, Vorasidenib's synthesis techniques are being explored for broader applications in medicinal chemistry aimed at similar metabolic pathways involved in cancer progression.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3